3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Overview
Description
3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a triazole ring substituted with a chloromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the chloromethylation of a precursor triazole compound. One common method is the reaction of 4-methyl-1H-1,2,4-triazol-5(4H)-one with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with the triazole ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative chloromethylating agents such as chloromethyl methyl ether can be explored to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as ammonia or primary amines in the presence of a base can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction of the triazole ring.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro triazole derivatives.
Scientific Research Applications
3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or antifungal properties.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive chloromethyl group.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The triazole ring can also interact with metal ions or other biomolecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: Another chloromethyl-substituted compound with different reactivity and applications.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: A derivative with potential anti-inflammatory properties.
Uniqueness
3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-8-3(2-5)6-7-4(8)9/h2H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXSRWDORQRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185091 | |
Record name | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338226-21-3 | |
Record name | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338226-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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